molecular formula C14H15ClN2O2S B2931273 N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine CAS No. 303987-43-1

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine

Cat. No.: B2931273
CAS No.: 303987-43-1
M. Wt: 310.8
InChI Key: ZSDNLSXHZIRNNS-LZYBPNLTSA-N
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Description

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is a Schiff base derivative characterized by a 2-chloro-1,3-thiazole core linked via an E-configured imine (-CH=N-) group to a 2-(3,4-dimethoxyphenyl)ethylamine moiety. This compound belongs to a class of nitrogen-containing heterocycles, which are often associated with diverse bioactivities, including antimicrobial and pesticidal properties.

Properties

IUPAC Name

1-(2-chloro-1,3-thiazol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-18-12-4-3-10(7-13(12)19-2)5-6-16-8-11-9-17-14(15)20-11/h3-4,7-9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDNLSXHZIRNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN=CC2=CN=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine typically involves several key steps:

  • Starting Materials: : The primary starting materials include 2-chloro-1,3-thiazole and 3,4-dimethoxybenzaldehyde.

  • Condensation Reaction: : The synthesis begins with a condensation reaction between 2-chloro-1,3-thiazole and an appropriate reagent to form an intermediate compound.

  • Reduction: : This intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the desired ethanamine derivative.

  • Purification: : The final product is purified through crystallization or chromatography to achieve a high degree of purity.

Industrial Production Methods

For industrial-scale production, optimization of the reaction conditions, such as temperature, solvent choice, and catalyst efficiency, is crucial to maximize yield and reduce production costs. Industrial processes often employ continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically lead to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions, using agents like sodium borohydride, can transform this compound into its corresponding amines or alcohols.

  • Substitution: : The chloro group in the thiazole ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom, forming various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and dichloromethane as the solvent.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, and ethanol as the solvent.

  • Substitution: : Ammonia, sodium thiolate, or sodium alkoxide in polar solvents like dimethylformamide.

Major Products

The major products from these reactions vary depending on the reaction conditions and reagents used. Oxidation often yields ketones or carboxylic acids, while reduction typically forms amines or alcohols. Substitution reactions result in various substituted thiazole derivatives.

Scientific Research Applications

This compound is used extensively in scientific research due to its diverse chemical properties:

  • Chemistry: : As a building block in the synthesis of more complex organic molecules and pharmaceuticals.

  • Biology: : Investigated for its potential as an enzyme inhibitor, given its ability to interact with biological macromolecules.

  • Medicine: : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine involves its interaction with specific molecular targets:

  • Molecular Targets: : This compound can bind to enzyme active sites, altering their activity. It also interacts with cell membrane components, affecting cellular functions.

  • Pathways Involved: : It modulates pathways related to oxidative stress, inflammation, and cellular proliferation, which contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Features

The structural comparison focuses on core heterocycles, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of Selected Analogues

Compound Name Core Structure Key Substituents Notable Features
Target Compound 1,3-Thiazole 2-chloro, 3,4-dimethoxyphenyl ethylamine E-configuration imine; chloro-thiazole enhances electrophilicity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) derivative Benzodioxol/Imidazole 2-chlorophenyl, imidazole Hybrid heterocycle; single-crystal X-ray confirmed structure
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-chlorobenzylidene, 4-methylphenyl Thiadiazole core; known for insecticidal/fungicidal activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-dimethoxyphenethyl Amide linkage; molecular weight 155.20 (calculated)
(E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 2-thienylmethylene, phenyl Thiophene substitution; bioactive N=C=S moiety
(E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-2-propenoic acid 1,3-Thiazole/Acrylic Acid 2-chloro-thiazole, acrylic acid Conjugated double bond; potential for hydrogen bonding

Key Observations :

  • The chloro-thiazole moiety in the target compound is shared with (E)-3-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-2-propenoic acid, suggesting similar electronic properties for bioactivity .
  • The 3,4-dimethoxyphenyl group, as seen in Rip-B, may enhance lipophilicity and membrane penetration .
  • Thiadiazole derivatives (e.g., ) exhibit broad bioactivity, attributed to the N=C=S group .

Key Observations :

  • The target compound likely follows a Schiff base synthesis pathway, analogous to and .
  • Amide coupling (as in Rip-B) is distinct but shares the use of amine intermediates .

Table 3: Bioactivity Trends

Compound Class Reported Activities Mechanism Insights Reference
Thiadiazoles Insecticidal, fungicidal, antimicrobial N=C=S moiety disrupts enzyme function
Chloro-thiazole derivatives Potential pesticidal activity (inferred) Electrophilic chloro group enhances reactivity
3,4-Dimethoxyphenyl compounds Enhanced lipophilicity, CNS activity (e.g., Rip-B) Methoxy groups improve bioavailability

Key Observations :

  • Thiadiazoles’ broad bioactivity highlights the importance of heterocyclic cores .

Biological Activity

N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine is a compound that exhibits significant biological activity, primarily due to its structural characteristics that allow it to interact with various biological targets. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H15ClN2O2S
  • CAS Number : 303987-43-1
  • Molecular Weight : 300.79 g/mol
  • Chemical Structure : The compound contains a thiazole ring, which is known for its diverse biological activity, and a dimethoxyphenyl group that enhances its lipophilicity and biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in target cells.
  • Receptor Binding : The compound interacts with multiple receptors, including G-protein coupled receptors (GPCRs), which are crucial for signal transduction in cells .
  • Antioxidant Activity : Compounds with thiazole moieties often exhibit antioxidant properties, reducing oxidative stress in cells .

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies show that it inhibits the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
HeLa15
MCF720
A54912

These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound. It may protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) levels .

Case Studies and Research Findings

Several case studies highlight the efficacy of the compound in various biological contexts:

  • Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : In a comparative study involving various thiazole derivatives, this compound exhibited superior anticancer activity against breast cancer cell lines compared to controls .

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